Cas no 2624141-77-9 (Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate)
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-27746706
- potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
- 2624141-77-9
- Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
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- Inchi: 1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
- InChI Key: OQZADDHVKONYOP-UHFFFAOYSA-M
- SMILES: [K+].S(CC(=O)[O-])C1CC(N1)=O
Computed Properties
- Exact Mass: 198.97054571g/mol
- Monoisotopic Mass: 198.97054571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.5Ų
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27746706-0.05g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 0.05g |
$266.0 | 2025-03-19 | |
| Enamine | EN300-27746706-0.1g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 0.1g |
$396.0 | 2025-03-19 | |
| Enamine | EN300-27746706-0.25g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 0.25g |
$567.0 | 2025-03-19 | |
| Enamine | EN300-27746706-0.5g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
| Enamine | EN300-27746706-1.0g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-27746706-2.5g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-27746706-5.0g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 | |
| Enamine | EN300-27746706-10.0g |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95.0% | 10.0g |
$4914.0 | 2025-03-19 | |
| Aaron | AR0285I9-50mg |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95% | 50mg |
$391.00 | 2025-02-15 | |
| Aaron | AR0285I9-100mg |
potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate |
2624141-77-9 | 95% | 100mg |
$570.00 | 2025-02-15 |
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
Potassium 2-[(4-Oxoazetidin-2-Yl)Sulfanyl]Acetate: A Comprehensive Overview
Potassium 2-[(4-Oxoazetidin-2-Yl)Sulfanyl]Acetate, with the CAS number 1308969779, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as potassium 2-(azetidinone sulfanyl)acetate, has garnered attention due to its unique structural properties and potential applications in drug development.
The molecular structure of potassium 2-(azetidinone sulfanyl)acetate consists of a potassium ion (K+) and an organic anion with a sulfanyl group attached to an azetidinone ring. The azetidinone moiety, a four-membered ring containing one oxygen atom, contributes to the compound's stability and reactivity. Recent studies have highlighted the role of this compound in various biochemical pathways, particularly in enzyme inhibition and receptor modulation.
One of the most notable advancements in the study of potassium 2-(azetidinone sulfanyl)acetate is its application in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, including antibiotics and anti-inflammatory agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain bacterial enzymes, making them promising candidates for antibiotic development.
In addition to its pharmacological applications, potassium 2-(azetidinone sulfanyl)acetate has also been investigated for its role in materials science. Its unique chemical properties make it a valuable component in the synthesis of advanced polymers and nanomaterials. Recent research has focused on its ability to act as a building block for self-assembling structures, which could have applications in drug delivery systems and tissue engineering.
The synthesis of potassium 2-(azetidinone sulfanyl)acetate involves a multi-step process that typically begins with the preparation of the azetidinone ring followed by sulfur-based functionalization. Modern synthetic techniques, including microwave-assisted synthesis and catalytic methods, have significantly improved the efficiency and scalability of this process. These advancements have made it possible to produce larger quantities of the compound for both research and industrial applications.
From a safety standpoint, potassium 2-(azetidinone sulfanyl)acetate is generally considered non-toxic under normal handling conditions. However, as with any chemical compound, proper precautions should be taken during storage and use to ensure compliance with safety regulations.
In conclusion, potassium 2-(azetidinone sulfanyl)acetate represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and potential for further functionalization make it an area of ongoing research interest. As new discoveries emerge, this compound is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.
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